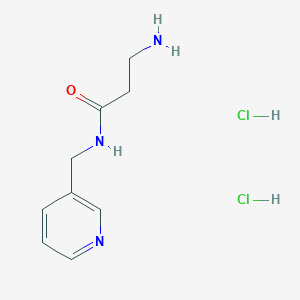

3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride

説明

Chemical identity and nomenclature

This compound represents a well-defined organic compound with the molecular formula C₉H₁₅Cl₂N₃O and a molecular weight of 252.14 g/mol. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its structural components including a terminal amino group, a pyridine-3-ylmethyl substituent, and a propanamide backbone. The compound is registered under Chemical Abstracts Service number 1197707-77-9, providing unambiguous identification in chemical databases. Alternative nomenclature includes 3-amino-N-[(pyridin-3-yl)methyl]propanamide dihydrochloride, which emphasizes the specific positioning of the pyridine ring attachment through the methylene bridge.

The structural identity of this compound can be definitively characterized through its Simplified Molecular Input Line Entry System representation as C1=CC(=CN=C1)CNC(=O)CCN.Cl.Cl, which encodes the complete molecular connectivity including both hydrochloride counterions. The International Chemical Identifier string InChI=1S/C9H13N3O.2ClH/c10-4-3-9(13)12-7-8-2-1-5-11-6-8;;/h1-2,5-6H,3-4,7,10H2,(H,12,13);2*1H provides additional verification of the molecular structure and enables cross-referencing across multiple chemical databases. The corresponding International Chemical Identifier Key UQYSADUDHWMLDE-UHFFFAOYSA-N serves as a compressed representation for rapid database searches and compound identification. This compound represents the dihydrochloride salt form of the parent compound 3-amino-N-(pyridin-3-ylmethyl)propanamide, which exists as a separate entity with Chemical Abstracts Service number 271591-66-3 and molecular formula C₉H₁₃N₃O.

Table 1: Chemical Identity Parameters for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₅Cl₂N₃O |

| Molecular Weight | 252.14 g/mol |

| Chemical Abstracts Service Number | 1197707-77-9 |

| PubChem Compound Identifier | 45792167 |

| International Chemical Identifier Key | UQYSADUDHWMLDE-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=CC(=CN=C1)CNC(=O)CCN.Cl.Cl |

The compound's chemical identity is further distinguished from related structural analogs through specific substitution patterns and salt forms. The parent compound 3-amino-N-(pyridin-3-ylmethyl)propanamide differs primarily in its molecular weight of 179.22 g/mol and the absence of hydrochloride counterions. Related compounds include the monohydrochloride salt form with molecular formula C₉H₁₄ClN₃O and molecular weight 215.68 g/mol, which contains only a single hydrochloride counterion. The structural diversity within this family of compounds enables systematic investigation of salt form effects on coordination behavior and crystallization properties.

Historical development in coordination chemistry research

The historical development of this compound in coordination chemistry research emerged from systematic investigations into pyridine-containing ligands capable of forming stable metal complexes. Early foundational work established that compounds containing both pyridine nitrogen atoms and additional coordinating functionalities could serve as effective multidentate ligands for transition metal coordination. Research conducted on the closely related compound 3-amino-N-(pyridin-2-ylmethyl)-propanamide demonstrated the potential for such ligands to function as copper chelators, particularly in applications targeting inflammatory conditions such as rheumatoid arthritis. These initial studies revealed that the tridentate coordination mode, involving the pyridyl nitrogen, amide nitrogen, and terminal amino group, could produce exceptionally stable metal complexes with well-defined geometries.

Subsequent investigations into copper complexation behavior revealed that compounds of this structural class could form rectangular pyramidal coordination geometries, with the ligand occupying three coordination sites while additional ligands or counterions complete the metal coordination sphere. X-ray crystallographic studies confirmed that the most stable species at physiological conditions corresponds to the deprotonated form, where the ligand coordinates through all three available nitrogen atoms. These findings established the fundamental coordination chemistry principles that would guide later research into supramolecular applications and crystal engineering strategies. The development of dihydrochloride salt forms represented a significant advancement in handling and application of these compounds, as the enhanced solubility and stability characteristics enabled more systematic investigation of their coordination behavior under various experimental conditions.

Table 2: Historical Milestones in Coordination Chemistry Research

| Research Focus | Key Findings | Implications |

|---|---|---|

| Copper chelation studies | Tridentate coordination mode confirmed | Foundation for metal complex design |

| Crystal structure analysis | Rectangular pyramidal geometry identified | Understanding of coordination preferences |

| Solution equilibria investigations | Most stable species identified at physiological conditions | Optimization of complex stability |

| Salt form development | Enhanced solubility and stability demonstrated | Improved experimental accessibility |

The progression from fundamental coordination chemistry studies to practical applications demonstrated the versatility of pyridine-containing propanamide ligands in various metal coordination environments. Research expanded to include investigations of other transition metals, revealing that the coordination behavior could be systematically modified through structural variations in the ligand framework. Studies of dinuclear copper complexes with related tridentate ligands showed that bridging interactions could be achieved through appropriate choice of counterions and reaction conditions. These investigations established that chromotropic properties could be incorporated into the coordination complexes, enabling potential applications in sensing and detection systems. The development of systematic synthetic approaches for ligand modification opened new possibilities for tailoring coordination behavior to specific applications in materials science and catalysis.

Significance in supramolecular architecture design

The significance of this compound in supramolecular architecture design stems from its exceptional capacity to participate in multiple types of non-covalent interactions that drive self-assembly processes. The compound's structural features enable it to function as both a hydrogen bond donor and acceptor, while the pyridine nitrogen atom provides a site for halogen bonding interactions that have proven crucial in crystal engineering applications. Research investigations have demonstrated that pyridine-containing compounds can form stable co-crystals with halogenated aromatics through directional halogen bonding, creating well-defined supramolecular architectures with predictable geometric arrangements. The specific positioning of the pyridine ring in the 3-position enables optimal alignment for intermolecular interactions while minimizing steric hindrance that might disrupt supramolecular assembly formation.

The amino functionality present in the compound provides additional opportunities for hydrogen bonding networks that can stabilize three-dimensional supramolecular structures. Studies of related diamide compounds have shown that amide nitrogen-hydrogen to oxygen hydrogen bonding can create extended tape-like structures that further assemble into complex three-dimensional architectures through secondary interactions. The combination of multiple interaction sites within a single molecule enables the formation of highly organized supramolecular systems with controllable dimensionality and topology. These characteristics make the compound particularly valuable for applications in crystal engineering where precise control over molecular packing and intermolecular interactions is essential for achieving desired material properties.

Table 3: Supramolecular Interaction Capabilities

| Interaction Type | Molecular Site | Structural Role | Assembly Outcome |

|---|---|---|---|

| Halogen bonding | Pyridine nitrogen | Acceptor | Directional assembly |

| Hydrogen bonding | Amide nitrogen-hydrogen | Donor | Linear chain formation |

| Hydrogen bonding | Amide oxygen | Acceptor | Three-dimensional networks |

| Hydrogen bonding | Amino group | Donor/Acceptor | Secondary stabilization |

Recent research in lanthanide coordination chemistry has revealed that compounds with similar nitrogen-heterocyclic coordination architectures can exhibit anion-driven structural diversity, where the choice of counterions significantly influences the resulting supramolecular organization. This phenomenon demonstrates the importance of considering both the ligand structure and the ionic environment when designing supramolecular systems with specific architectural features. The ability to tune crystal structures through appropriate selection of counterions and reaction conditions provides a powerful tool for controlling material properties in applications ranging from molecular magnetism to catalysis. The systematic investigation of structure-property relationships in these systems has established fundamental principles for the rational design of functional supramolecular materials based on pyridine-containing building blocks.

The development of sophisticated supramolecular architectures using pyridine-containing ligands has also benefited from advances in understanding halogen bonding interactions with fluorinated aromatic compounds. Studies have shown that the combination of halogen bonding with traditional hydrogen bonding can create hierarchical assembly processes that lead to complex three-dimensional structures with well-defined cavities and channels. These structural features are particularly valuable for applications in molecular recognition and selective binding, where the precise arrangement of functional groups within the supramolecular framework determines the selectivity and efficiency of host-guest interactions. The continued development of design principles for supramolecular systems based on compounds like this compound represents a fundamental advancement in our ability to create functional materials through molecular self-assembly processes.

特性

IUPAC Name |

3-amino-N-(pyridin-3-ylmethyl)propanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.2ClH/c10-4-3-9(13)12-7-8-2-1-5-11-6-8;;/h1-2,5-6H,3-4,7,10H2,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYSADUDHWMLDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stepwise Synthesis Approach

Based on analogous compounds and related patent literature, a four-step synthetic route is commonly employed:

| Step | Description | Typical Reagents/Conditions | Yield Range |

|---|---|---|---|

| 1 | Preparation of 3-chloropropylamine hydrochloride or equivalent intermediate | Starting from 3-chloropropylamine hydrochloride | High (90–95%) |

| 2 | Acylation with pyridin-3-ylmethyl carboxylic acid or derivative to form N-(pyridin-3-ylmethyl)propanamide intermediate | Coupling reagents (e.g., carbodiimides), base catalysis, solvents like THF or dichloromethane | Moderate to High (80–90%) |

| 3 | Introduction of the amino group at the 3-position via substitution or reductive amination | Hydrazine hydrate or amine nucleophiles, reflux conditions | Moderate to High (85–90%) |

| 4 | Formation of dihydrochloride salt by treatment with HCl gas or HCl solution in an appropriate solvent | Saturated HCl in THF or ethanol, room temperature | High (90–95%) |

Representative Synthesis from Patent Literature (Adapted)

A synthetic method for related N-(3-aminopropyl) derivatives, which can be adapted for 3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride, involves:

Acylation of 3-chloropropylamine hydrochloride with an appropriate acid anhydride under basic conditions at low temperature (0–5 °C) to afford N-(3-chloropropyl) amide intermediates.

Nucleophilic substitution of the chlorine atom by potassium phthalimide to protect the amino group, followed by hydrazinolysis to release the free amino group at the 3-position.

Coupling of the free amine intermediate with pyridin-3-ylmethyl carboxylic acid or derivative under carbodiimide-mediated conditions to form the N-substituted propanamide.

Salt formation by bubbling hydrogen chloride gas into a solution of the free base in tetrahydrofuran or ethanol, yielding the dihydrochloride salt as a solid.

This route avoids the use of expensive protecting groups like Boc and allows for cost-effective industrial scale-up.

Alternative Synthetic Routes

Reductive Amination: Direct coupling of 3-aminopropanamide with pyridine-3-carboxaldehyde under reductive amination conditions (e.g., sodium cyanoborohydride in methanol) to form the N-(pyridin-3-ylmethyl) substitution.

Amide Bond Formation: Using pyridin-3-ylmethylamine and 3-aminopropanoic acid derivatives activated by coupling agents such as EDCI or HATU.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature for acylation | 0–5 °C | Controls side reactions, improves selectivity |

| Reaction time for substitution | 1–5 hours | Monitored by TLC or HPLC |

| Solvents | THF, dichloromethane, ethanol | Choice affects solubility and reaction rate |

| Base used | Sodium hydroxide, sodium bicarbonate | For neutralization and catalysis |

| Salt formation | Room temperature, saturation with HCl gas | Solid precipitates upon saturation |

Research Findings and Analytical Data

The synthetic intermediates and final product are typically characterized by:

- NMR spectroscopy (1H, 13C) confirming the amide and pyridinyl groups

- Mass spectrometry for molecular weight confirmation

- Melting point and elemental analysis for purity

- HPLC for reaction monitoring and purity assessment

The dihydrochloride salt form enhances the compound’s stability and water solubility, facilitating handling and formulation.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Multi-step acylation and substitution | Acylation of 3-chloropropylamine, nucleophilic substitution, hydrazinolysis, salt formation | High yield, scalable, cost-effective | Requires multiple purification steps |

| Reductive amination | Direct reductive amination of 3-aminopropanamide with pyridine-3-carboxaldehyde | Fewer steps, straightforward | May require careful control to avoid over-reduction |

| Amide coupling | Coupling of pyridin-3-ylmethylamine with activated 3-aminopropanoic acid derivatives | Mild conditions, high selectivity | Cost of coupling agents, possible side reactions |

化学反応の分析

Types of Reactions

3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridinylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional properties of 3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride can be contextualized by comparing it to analogous compounds. Key differences arise in substituent groups, heterocyclic moieties, and pharmacological profiles.

Positional Isomers in the Pyridine Series

- 3-Amino-N-(pyridin-2-yl)propanamide dihydrochloride (CAS: 1170085-23-0): Molecular formula: C8H13Cl2N3O (MW: 238.11 g/mol). This positional change may impact solubility and receptor interactions .

- 3-Amino-N-(6-methylpyridin-2-yl)propanamide dihydrochloride (CID 22690060): Molecular formula: C9H13N3O·2HCl (MW: 255.14 g/mol). This substitution is absent in the target compound, highlighting differences in pharmacokinetic behavior .

Heterocyclic Variants

Carcinine Dihydrochloride (β-Alanylhistamine dihydrochloride) (CAS: 57022-38-5):

- Molecular formula : C8H14N4O·2HCl (MW: 255.14 g/mol).

- Replaces the pyridine ring with an imidazole group. The imidazole’s dual nitrogen atoms enable stronger hydrogen bonding and metal coordination, making it relevant in antioxidant and neuroprotective applications. In contrast, the pyridine-based target compound may exhibit distinct electronic properties and metabolic stability .

- 3-Amino-N-(2-furylmethyl)propanamide hydrochloride (CAS: 1220035-20-0): Molecular formula: C9H15N3O2·HCl (MW: 233.70 g/mol). Substitutes pyridine with a furan ring, introducing oxygen-based polarity.

Alkyl and Functionalized Derivatives

- 3-Amino-N-(3-methoxypropyl)propanamide hydrochloride (CAS: 1220037-58-0): Molecular formula: C7H17N3O2·HCl (MW: 219.69 g/mol). Replaces the pyridin-3-ylmethyl group with a methoxypropyl chain. The ether oxygen enhances hydrophilicity but eliminates aromatic interactions, limiting its utility in targeting aromatic-rich biological targets .

Comparative Data Table

Research Findings and Implications

- Solubility and Stability : The dihydrochloride form of the target compound improves water solubility, critical for in vitro assays. However, hygroscopicity necessitates controlled storage conditions .

- Pharmacological Potential: Pyridine derivatives are prevalent in kinase inhibitors and neurotransmitter analogs due to their nitrogen lone pairs, which mimic natural heterocycles. The absence of imidazole (as in carcinine) may reduce metal-binding activity but enhance metabolic stability .

- Synthetic Utility : The pyridin-3-ylmethyl group’s steric and electronic profile makes the compound a versatile building block for constructing polyfunctional molecules, such as protease inhibitors or receptor agonists .

生物活性

3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring, an amine group, and a propanamide structure, which contribute to its biological activity. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may act as an enzyme inhibitor or modulator, influencing various biochemical pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with receptors that regulate cellular processes such as apoptosis and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound has cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : It has demonstrated inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Activity Type | Reference |

|---|---|---|---|

| This compound | <10 | Antitumor | |

| Compound A | 15 | Antimicrobial | |

| Compound B | <20 | Antiviral |

Case Studies and Research Findings

-

Antitumor Study :

- A study evaluated the cytotoxic effects of the compound against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The results indicated significant antiproliferative activity with IC50 values below 10 µM, suggesting that structural modifications could enhance efficacy further.

-

Antimicrobial Evaluation :

- Another study focused on the antimicrobial properties of the compound against multidrug-resistant bacterial strains. Results showed that it effectively inhibited growth comparable to established antibiotics, highlighting its potential in treating resistant infections.

Q & A

Q. What are the recommended methodologies for synthesizing 3-amino-N-(pyridin-3-ylmethyl)propanamide dihydrochloride?

The synthesis typically involves coupling 3-aminopropanoic acid derivatives with pyridin-3-ylmethanamine, followed by dihydrochloride salt formation. Key steps include:

- Amide bond formation : Use coupling agents like HATU or EDC/HOBt under inert conditions to minimize side reactions.

- Salt formation : React the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt.

Purity assessment via HPLC (C18 column, gradient elution with acetonitrile/water containing 0.1% TFA) is critical to confirm the absence of unreacted intermediates .

Q. How can the structural integrity of this compound be verified?

Combine spectroscopic and crystallographic techniques:

- NMR : Analyze , , and spectra to confirm proton environments and amine protonation states.

- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve hydrogen bonding and chloride ion positions .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for dihydrochloride salts like this compound?

Common challenges include disordered chloride ions or protonation ambiguities. Strategies include:

- Multi-temperature data collection : Redundancy at 100 K and 298 K reduces thermal motion artifacts.

- Hirshfeld surface analysis : Quantifies intermolecular interactions to validate hydrogen-bonding networks.

- DFT calculations : Compare experimental and theoretical bond lengths/angles to confirm protonation states .

Q. What experimental design considerations are critical for studying this compound’s stability under varying pH conditions?

- pH-dependent solubility : Perform kinetic solubility assays in buffers (pH 1–10) to identify degradation thresholds.

- Accelerated stability testing : Use HPLC-MS to monitor degradation products (e.g., free base formation or hydrolysis byproducts) at elevated temperatures (40–60°C) .

- Solid-state stability : Store samples in desiccators with controlled humidity (0–75% RH) and analyze via PXRD to detect hydrate formation.

Q. How can researchers differentiate between isomeric impurities in synthetic batches of this compound?

- Chiral chromatography : Use a Chiralpak IG-3 column with a hexane/isopropanol mobile phase to resolve enantiomers.

- Dynamic NMR : Observe splitting of peaks at variable temperatures to identify rotamers or slow-exchanging isomers.

- Vibrational circular dichroism (VCD) : Assign absolute configurations for stereochemical validation .

Data Interpretation and Optimization

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across studies?

- Meta-analysis : Pool data from independent assays (e.g., IC values) using random-effects models to account for variability.

- QSAR modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity to identify outliers.

- Dose-response curve fitting : Use nonlinear regression (Hill equation) to resolve discrepancies in potency measurements .

Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify robust conditions.

- Inline FTIR monitoring : Track reaction progress in real-time to halt at optimal conversion.

- Green chemistry metrics : Calculate E-factor and atom economy to prioritize sustainable protocols .

Safety and Handling

Q. What safety protocols are essential for handling this compound in aqueous environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。